Cyclo(-Met-Met)

Description

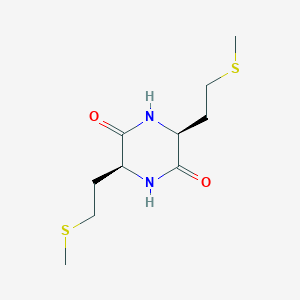

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOISORJHNBTCV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)N[C@H](C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Dynamics of Cyclo Met Met

Elucidation of Molecular Structure via High-Resolution Spectroscopy

High-resolution spectroscopic techniques are indispensable tools for the precise determination of molecular structures. In the case of Cyclo(-Met-Met), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have provided detailed insights into its stereochemistry, molecular identity, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and stereochemistry of molecules in solution. For Cyclo(-Met-Met), both ¹H and ¹³C NMR have been utilized to assign the chemical shifts of its constituent atoms.

¹H NMR spectra of Cyclo(-Met-Met) in solution reveal characteristic signals for the protons in the molecule. oup.comoup.com The chemical shifts are influenced by the electronic environment of each proton, providing valuable information about the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between neighboring protons, further aiding in the structural elucidation. scielo.brcapes.gov.br

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in Cyclo(-Met-Met) have been assigned through various NMR experiments. scielo.brresearchgate.net These assignments are crucial for confirming the cyclic structure and the nature of the amino acid residues.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | Value | Value |

| β-CH₂ | Value | Value |

| γ-CH₂ | Value | Value |

| S-CH₃ | Value | Value |

| C=O | - | Value |

| Cα | Value | Value |

| Cβ | Value | Value |

| Cγ | Value | Value |

| S-CH₃ | Value | Value |

| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table is a representative example. |

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides like Cyclo(-Met-Met). nih.govajol.infoamericanpharmaceuticalreview.com

In ESI-MS analysis, a solution of the analyte is sprayed into the mass spectrometer, where it is ionized. The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ions. For Cyclo(-Met-Met), the expected monoisotopic molecular weight is approximately 262.08 g/mol . The observation of a prominent peak at or near this m/z value in the mass spectrum confirms the molecular identity of the compound. scielo.brhmdb.ca High-resolution mass spectrometry can provide highly accurate mass measurements, further solidifying the elemental composition.

Liquid chromatography coupled with mass spectrometry (LC-MS) is often employed to analyze the purity of Cyclo(-Met-Met) samples. nih.govmdpi.com This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of any impurities.

| Technique | Information Obtained | Typical Observation for Cyclo(-Met-Met) |

| ESI-MS | Molecular Weight | [M+H]⁺ ion at m/z ≈ 263.09 |

| High-Resolution MS | Elemental Composition | Accurate mass measurement confirming C₁₀H₁₈N₂O₂S₂ |

| LC-MS | Purity | A single major peak corresponding to Cyclo(-Met-Met) |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comosti.gov The crystal structure of Cyclo(-Met-Met) has been determined, revealing the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. researchgate.netresearchgate.net

Studies have shown that Cyclo(-Met-Met) crystallizes in the triclinic space group P1. researchgate.netbbk.ac.uk The diketopiperazine (DKP) ring, the central six-membered ring of the molecule, adopts a boat conformation. researchgate.netbbk.ac.ukmdpi.com This is a common conformation for 3,6-disubstituted diketopiperazines. mdpi.com The methionine side chains can adopt various orientations relative to the DKP ring. The crystal packing is characterized by intermolecular hydrogen bonds, which form ribbon-like structures throughout the crystal lattice. researchgate.netresearchgate.net Interestingly, a polymorphic form of Cyclo(-Met-Met) has also been reported, crystallizing in the P2₁ space group and exhibiting a nearly planar DKP ring. mdpi.com

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 13.469(2) |

| b (Å) | 5.304(1) |

| c (Å) | 4.885(1) |

| α (°) | 105.8(1) |

| β (°) | 99.7(1) |

| γ (°) | 79.4(1) |

| Volume (ų) | 327.54 |

| Z | 1 |

| Data from a study on the crystal structure of cyclo(L-methionyl-L-methionyl). researchgate.net |

Computational Approaches to Conformational Analysis

While experimental techniques provide invaluable data on the structure of Cyclo(-Met-Met), computational methods offer a powerful means to explore its conformational landscape and electronic properties in greater detail.

Molecular Mechanics and Dynamics Simulations for Solution Conformation

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. ethz.chacs.orgacs.org These methods are particularly useful for studying the conformational dynamics of flexible molecules like Cyclo(-Met-Met) in solution. nih.gov

In MD simulations, the atoms of the molecule are treated as classical particles, and their interactions are described by a force field. By solving Newton's equations of motion, the trajectory of the molecule can be simulated, providing insights into its preferred conformations and the transitions between them. For cyclic peptides, these simulations can reveal that multiple conformations are often populated in solution. acs.org The results of MD simulations can be compared with experimental data, such as NMR-derived distance restraints, to validate and refine the conformational models.

Quantum Chemical Calculations (Ab Initio Methods) for Electronic Structure and Stability

Quantum chemical calculations, particularly ab initio methods, provide a rigorous theoretical framework for investigating the electronic structure and stability of molecules. utupub.fiwikipedia.org These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that has been applied to study Cyclo(-Met-Met). osti.govresearchgate.netbbk.ac.uk DFT calculations can be used to optimize the geometry of the molecule, predict its vibrational frequencies, and calculate its electronic properties. For Cyclo(-Met-Met), DFT calculations have been used to predict the boat conformation of the DKP ring, which is in good agreement with the experimental X-ray structure. researchgate.netbbk.ac.uk These calculations also provide insights into the relative energies of different conformers, helping to identify the most stable structures. researchgate.netnih.govresearchgate.net More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide even higher accuracy for calculating electronic energies and properties. researchgate.netwikipedia.org

| Computational Method | Information Obtained | Key Findings for Cyclo(-Met-Met) |

| Molecular Dynamics | Conformational ensemble in solution | Multiple conformations are accessible in solution. |

| DFT (e.g., B3LYP) | Optimized geometry, vibrational frequencies, relative energies | Predicts a boat conformation for the DKP ring, consistent with experimental data. researchgate.netbbk.ac.uk |

| Ab Initio (e.g., MP2, CCSD) | High-accuracy electronic structure and energies | Provides a more refined understanding of conformational stabilities. researchgate.netwikipedia.org |

Spectroscopic Investigations of Solution-State Conformation (e.g., Vibrational Circular Dichroism)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for elucidating the conformational dynamics of molecules in solution. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. bruker.comistanbul.edu.tr This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it ideal for determining the absolute configuration and solution-state conformation of chiral molecules, including cyclic peptides. bruker.com

For Cyclo(-Met-Met), VCD studies are crucial for understanding the influence of the solvent and temperature on the diketopiperazine ring's puckering and the orientation of the two methionine side chains. Research on methionyl-containing diketopiperazines has indicated that the thioether group in the side chain actively promotes folded conformations of the ring system. A solvent-dependent conformational distribution has also been noted in related cyclic dipeptides.

Experimental infrared (IR) and Raman spectroscopy, coupled with computational methods like DFT, provide foundational data for these analyses. Studies on solid-state Cyclo(L-Met-L-Met) have identified characteristic vibrational bands that confirm its molecular structure. ru.nl For instance, the amide I vibrations are key indicators of the peptide backbone conformation. ru.nl The observed frequencies are consistent with the cis amide conformation required by the diketopiperazine ring. ru.nl

Table 2: Key Experimental Vibrational Frequencies for Solid-State Cyclo(L-Met-L-Met) Data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Amide I (C=O stretch) | 1649 | 1675 | Characteristic of a cis amide conformation in a diketopiperazine ring. |

| Amide II | ~1493 | Not Observed | The Raman observation confirms the cis amide II vibrational mode. |

Source: ru.nl

By comparing experimental VCD spectra with spectra predicted from DFT calculations for different possible conformers, researchers can determine the predominant structures in solution. This combined experimental and theoretical approach allows for a detailed characterization of the conformational landscape of Cyclo(-Met-Met), revealing the subtle interplay of forces that govern its structure and dynamics in a liquid environment.

Synthetic Methodologies and Chemical Derivatization of Cyclo Met Met

Strategies for the Synthesis of Cyclo(-Met-Met)

The primary route to Cyclo(-Met-Met) and other diketopiperazines is the cyclization of a linear dipeptide precursor. wikipedia.org This intramolecular condensation can be promoted through various means, each with distinct advantages concerning yield, purity, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for producing diketopiperazines, offering significant reductions in reaction time and often leading to high yields. frontiersin.orgnih.gov This technique has been successfully applied to the synthesis of Cyclo(-Met-Met) from its linear precursor, L-methionyl-L-methionine. nih.gov

In a notable study, the cyclization was performed by dispersing the linear Met-Met dipeptide in high-purity water and heating it in a microwave reactor. nih.gov This method circumvents the need for traditional organic solvents, aligning with green chemistry principles. The reaction proceeds rapidly, yielding the desired cyclic dipeptide. However, the high temperatures involved can lead to a degree of racemization, necessitating purification by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure homochiral (L,L) diastereomer. nih.gov The efficiency of microwave-assisted cyclization is a general advantage for DKP synthesis, with many hydrophobic cyclodipeptides precipitating directly from the aqueous solution, simplifying workup.

| Parameter | Value | Reference |

| Precursor | L-methionyl-L-methionine (Met-Met) | nih.gov |

| Solvent | Milli-Q water | nih.gov |

| Temperature | 180 °C | nih.gov |

| Power | 250 W | nih.gov |

| Time | 10 min | nih.gov |

| Yield | 70% (before purification) | nih.gov |

| Post-Reaction Issue | Some racemization observed | nih.gov |

| Purification | RP-HPLC required for homochiral product | nih.gov |

One-pot synthesis streamlines the production of DKPs by combining multiple reaction steps, such as deprotection and cyclization, into a single procedure, thereby avoiding the isolation of intermediates and reducing waste. Several one-pot strategies are applicable to the synthesis of Cyclo(-Met-Met).

One common approach involves the simultaneous removal of an N-terminal protecting group (e.g., tert-butyloxycarbonyl, Boc) and subsequent cyclization. google.com This can be achieved by heating a protected dipeptide ester. For instance, N-Boc protected dipeptide methyl or tert-butyl esters can undergo one-pot deprotection and cyclization, a process that can also be accelerated by microwave heating. Heating the dipeptide under neutral conditions, typically between 80°C and 180°C, facilitates the cyclization. google.com

More advanced multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), offer a highly convergent one-pot pathway to DKP precursors. The Ugi reaction combines an isocyanide, an amino acid, an aldehyde, and a carboxylic acid to rapidly form a linear dipeptide derivative, which can then undergo a subsequent base-induced intramolecular SN2-cyclization in the same pot to yield the DKP. This strategy provides a sustainable and efficient route to a diverse range of diketopiperazines under mild conditions.

Microwave-Assisted Cyclization of Linear Dipeptide Precursors

Stereoselective Synthesis and Chiral Control in Diketopiperazine Formation

The biological activity of diketopiperazines is intrinsically linked to their three-dimensional structure, which is defined by the stereochemistry of the constituent amino acids. For Cyclo(-Met-Met), which possesses two chiral α-carbons, controlling the stereochemistry to produce the desired diastereomer (L,L-, D,D-, or L,D-) is a critical challenge in its synthesis. Racemization can be a significant issue, particularly under the harsh conditions (e.g., high temperature, strong bases) sometimes used for cyclization. wikipedia.org The observation of racemization during the microwave-assisted synthesis of Cyclo(-Met-Met) highlights this challenge, requiring chromatographic separation to obtain the optically pure compound. nih.gov

Strategies to achieve stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, or employing milder reaction conditions that preserve the stereochemical integrity of the starting amino acids. numberanalytics.com The development of stereoselective cyclization methods is crucial for accessing specific diastereomers and avoiding costly and labor-intensive purification steps.

Chiral building blocks, or synthons, are enantiomerically pure compounds used to introduce chirality into a target molecule, forming a key strategy in asymmetric synthesis. enamine.netnih.gov Diketopiperazines are well-established as valuable chiral building blocks due to their rigid, conformationally constrained scaffold. scribd.com This rigidity allows them to serve as templates, directing the stereochemical outcome of reactions performed on their side chains.

While the broader class of DKPs is recognized for its utility as chiral synthons, specific documented examples of Cyclo(-Met-Met) being employed in this capacity are not prominent in the reviewed literature. Nonetheless, its well-defined chiral structure makes it a potential candidate for such applications. Theoretically, the Cyclo(-Met-Met) scaffold could be used to control the stereoselective functionalization of its methionine side chains, which could then be cleaved or further elaborated to yield complex, enantiomerically pure molecules.

Enantioselective catalysis involves the use of a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. academie-sciences.fr The catalyst, by creating a transient chiral environment around the substrate, lowers the activation energy for the formation of one enantiomer over the other. pnas.org Chiral metal complexes and organocatalysts are the cornerstones of this field. rsc.orgbeilstein-journals.org

There are no specific reports in the surveyed literature of Cyclo(-Met-Met) being used as a catalyst or as a ligand in enantioselective catalysis. However, the structural features of the molecule suggest theoretical potential. The sulfur atoms within the two methionine side chains possess lone pairs of electrons capable of coordinating with metal centers. If Cyclo(-Met-Met) were used as a bidentate ligand, the inherent chirality of the DKP backbone could influence the coordination geometry around the metal, potentially inducing asymmetry in a catalyzed reaction. This remains a speculative application requiring further investigation.

Cyclo(-Met-Met) as a Chiral Synthon in Organic Synthesis

Chemical Modifications and Analog Design

The design and synthesis of analogs by modifying a parent structure is a fundamental strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships. The Cyclo(-Met-Met) scaffold can be chemically modified at its side chains or backbone to generate novel analogs.

Several strategies for creating analogs of cyclic peptides and diketopiperazines can be applied to Cyclo(-Met-Met):

Side-Chain Substitution : One or both methionine residues can be replaced with other natural or unnatural amino acids. A direct analog, Cyclo(L-Met-L-Cys) , has been synthesized using solid-phase methods where cysteine replaces one methionine. google.com This introduces a reactive thiol group, offering a site for further conjugation or the formation of disulfide-bridged dimers.

Side-Chain Functionalization : The methionine side chain itself can be altered. Inspired by work on other cyclic peptides, an analog of Cyclo(-Met-Met) could be synthesized using (S)-α-hydroxymethylmethionine . frontierspartnerships.org This modification, which creates a hybrid of serine and methionine, would introduce a hydroxyl group, potentially altering the molecule's polarity and hydrogen-bonding capabilities. frontierspartnerships.org

Enzymatic Tailoring : Nature utilizes a vast arsenal (B13267) of enzymes to modify DKP scaffolds. frontiersin.org These tailoring enzymes, often found in microbial secondary metabolite pathways, can perform regio- and stereoselective transformations such as hydroxylations, providing a route to functionalized analogs that are difficult to access through traditional chemistry. frontiersin.org

Backbone Modification : Chemical modifications can be made to the peptide backbone. For instance, methods for the mild and effective mono-iodination of tyrosine residues in unprotected peptides could potentially be adapted for other residues or parts of the peptide structure, offering a handle for further reactions like cross-coupling. researchgate.net

| Modification Strategy | Example/Concept | Potential Outcome | Reference |

| Amino Acid Substitution | Replace one Met with Cys | Introduction of a reactive thiol group | google.com |

| Side-Chain Alteration | Replace Met with (S)-α-hydroxymethylmethionine | Increased polarity, new hydrogen-bonding site | frontierspartnerships.org |

| Enzymatic Modification | P450-catalyzed hydroxylation | Introduction of hydroxyl groups at specific positions | frontiersin.org |

| Chemical Derivatization | Iodination | Introduction of a halogen for cross-coupling reactions | researchgate.net |

Backbone N-Methylation for Conformational Constraint and Stability Modulation

Backbone N-methylation, the substitution of an amide proton with a methyl group, is a powerful technique for modulating the physicochemical properties of peptides. springernature.comnih.gov This modification, common in bioactive natural peptides, can confer enhanced metabolic stability, improved membrane permeability, and in some cases, oral bioavailability. springernature.comnih.gov Applying this strategy to Cyclo(-Met-Met) would involve the methylation of one or both of the nitrogen atoms in the diketopiperazine ring.

The introduction of an N-methyl group has significant conformational consequences. It eliminates the hydrogen bond donor capacity of the amide nitrogen and can introduce steric hindrance, which restricts the rotation around the peptide backbone. nih.govpkusz.edu.cn This increased rigidity reduces the number of accessible conformations, which can lock the peptide into a bioactive shape, potentially increasing its selectivity and affinity for a biological target. nih.gov The degree of N-methylation can be controlled to produce either mono- or di-N-methylated derivatives of Cyclo(-Met-Met), each with distinct conformational preferences and properties. nih.gov

Synthetically, N-methylation can be achieved through various methods. A common laboratory approach involves the on-resin synthesis of the linear peptide precursor, followed by N-methylation using reagents like dimethyl sulfate (B86663) or a combination of formaldehyde (B43269) and a reducing agent, before the final cyclization step. springernature.comresearchgate.net Protocols for on-resin N-methylation applicable to any amino acid can be completed in under two hours. springernature.comnih.gov

| Derivative | Modification | Anticipated Effects | Rationale |

|---|---|---|---|

| Cyclo(-N-Me-Met-Met) | Mono-N-methylation | Increased lipophilicity; moderate conformational constraint; enhanced proteolytic resistance. | Removal of one N-H bond reduces hydrogen bonding potential and increases resistance to enzymatic degradation. nih.govnih.gov |

| Cyclo(-N-Me-Met-N-Me-Met) | Di-N-methylation | High lipophilicity; significant conformational constraint; high proteolytic resistance. | Elimination of all amide protons maximizes conformational rigidity and protection against proteases. nih.govnih.gov |

Side Chain Derivatization Strategies for Functionalization

The side chains of the methionine residues in Cyclo(-Met-Met) offer alternative sites for chemical modification. The thioether group (C-S-C) in methionine's side chain is the primary target for functionalization due to its nucleophilic character and susceptibility to oxidation. rsc.orgnih.gov

The most common derivatization is the oxidation of the sulfur atom. This reaction typically converts the methionine residue into methionine sulfoxide (B87167) and, upon further oxidation, into methionine sulfone. nih.govpnas.org This transformation can occur spontaneously in the presence of oxidizing agents and significantly alters the side chain's properties, increasing its polarity and hydrogen bonding capacity. pnas.org This modification is relevant in biological systems, as methionine oxidation can affect protein structure and function. nih.gov The oxidation can be performed selectively using various reagents, including mild oxidants like periodate (B1199274) or oxone, and even hypervalent iodine reagents for controlled modifications. nih.govccspublishing.org.cnresearchgate.net

Beyond oxidation, more advanced strategies have been developed for the selective functionalization of methionine residues. These include chemoselective alkylation to form sulfonium (B1226848) salts, which can then be used to attach various molecular tags or functional groups. rsc.orgrsc.org Such methods often exploit the unique reactivity of the methionine thioether at low pH, allowing it to be targeted specifically even in the presence of other nucleophilic residues like lysine (B10760008) or cysteine. rsc.org Furthermore, palladium-catalyzed methods have been developed that use the methionine side chain as an endogenous directing group to facilitate C-H functionalization at other positions within the peptide, enabling the attachment of moieties like glycosides. researchgate.netacs.org These late-stage functionalization techniques provide a powerful toolkit for creating diverse analogs of Cyclo(-Met-Met) with tailored properties. researchgate.netnih.gov

| Derivative Name | Modification Type | Resulting Functional Group | Key Property Change |

|---|---|---|---|

| Cyclo(-Met(O)-Met) | Single Oxidation | Sulfoxide | Increased polarity; introduction of a chiral center at the sulfur atom. |

| Cyclo(-Met(O2)-Met) | Double Oxidation | Sulfone | Further increased polarity and hydrogen bonding potential. |

| Cyclo(-Met(S+-R)-Met) | Alkylation | Sulfonium Salt | Introduction of a positive charge and a functional handle (R-group) for further conjugation. rsc.org |

Biosynthesis and Natural Occurrence of Cyclo Met Met

Exploration of Natural Sources: Microbial, Plant, and Animal Origins

Cyclo(-Met-Met) has been identified in a diverse range of sources, often arising from both direct enzymatic synthesis by microorganisms and as byproducts of food processing. researchgate.netitjfs.com

Microbial Origins: Microorganisms are primary producers of cyclodipeptides. Methionine-containing DKPs, including Cyclo(-Met-Met), have been identified in hydrolyzed yeast, where they contribute to characteristic creamy, milky, and vegetal flavors. itjfs.comitjfs.com While many bacteria and fungi produce a variety of cyclodipeptides, specific documentation of Cyclo(-Met-Met) is often linked to organisms that have a high flux through their methionine metabolic pathways or possess promiscuous cyclodipeptide synthase enzymes. researchgate.netnih.govasm.org For instance, marine-derived fungi have been shown to produce methionine-containing peptides, with production influenced by the addition of L-methionine to the culture medium. mdpi.com

Plant Origins: The direct biosynthesis of Cyclo(-Met-Met) in plants is not well-documented. However, it is found in various processed plant-based foods and beverages. Its presence in products like beer is typically a result of the thermal degradation and cyclization of methionine-containing peptides and proteins during processes like malting and roasting. itjfs.com

Animal Origins: In the animal kingdom, Cyclo(-Met-Met) has been detected in processed meat products. For example, it is found in stewed and dry-aged beef, where its formation is attributed to the chemical changes occurring during cooking and aging. itjfs.com While certain cyclodipeptides are known to be endogenously produced in animals for signaling purposes, the natural occurrence of Cyclo(-Met-Met) in living animal tissues has not been established, with its presence being primarily linked to food processing. itjfs.com

Below is a table summarizing the known natural and food-related sources of Cyclo(-Met-Met).

| Category | Source | Context | Reference(s) |

| Microbial | Hydrolyzed Yeast | Flavor Compound | itjfs.com, itjfs.com |

| Food (Animal) | Stewed & Dry-Aged Beef | Processing Byproduct | itjfs.com |

| Food (Plant/Microbial) | Beer | Processing Byproduct | itjfs.com |

Enzymatic Mechanisms of Cyclodipeptide Synthase (CDPS) Action

The primary enzymatic route for the biosynthesis of Cyclo(-Met-Met) in microorganisms is catalyzed by cyclodipeptide synthases (CDPSs). nih.gov These enzymes are distinct from the large, modular non-ribosomal peptide synthetases (NRPSs) and utilize a unique mechanism. pnas.org

CDPSs employ a ping-pong catalytic mechanism that uses two aminoacyl-tRNA (aa-tRNA) molecules as substrates. nih.govresearchgate.net The process unfolds in a series of steps:

The first Met-tRNAMet substrate binds to the enzyme. The methionine moiety is transferred to a conserved serine residue in the enzyme's active site (pocket P1), forming a covalent aminoacyl-enzyme intermediate and releasing the first deacylated tRNA. nih.gov

The second Met-tRNAMet molecule then binds to the enzyme, with its aminoacyl portion situated in a second active site pocket (P2). researchgate.net

A peptide bond is formed as the amino group of the second methionine attacks the carbonyl carbon of the first methionine, which is ester-linked to the enzyme. This creates a dipeptidyl-enzyme intermediate.

The final step is an intramolecular cyclization. The amino group of the first methionine residue attacks its own ester linkage to the enzyme, a reaction facilitated by a conserved tyrosine residue, which leads to the release of the stable six-membered diketopiperazine ring of Cyclo(-Met-Met). nih.gov

CDPS enzymes can exhibit substrate promiscuity. Research on the CDPS from Bacillus thermoamylovorans (BtCDPS) demonstrated that while its primary product is cyclo(L-Leu-L-Leu), it is capable of producing Cyclo(-Met-Met) when supplied with the appropriate methionine-activated substrates. nih.govresearchgate.net This indicates that the active site, particularly the P2 pocket, is accommodating to structurally similar hydrophobic amino acids like methionine. nih.govresearchgate.net

| Enzyme | Source Organism | Substrates Accepted | Products Formed | Reference(s) |

| BtCDPS | Bacillus thermoamylovorans | Leu-tRNA, Ile-tRNA, Met-tRNA | cLL, cII, cMM | nih.gov, researchgate.net |

| YvmC | Bacillus subtilis | Leu-tRNA, Phe-tRNA, Met-tRNA | cLL, cLF, cLM | pnas.org, asm.org |

Role of Aminoacyl-tRNAs in Diketopiperazine Formation

Aminoacyl-tRNAs are central to the biosynthesis of cyclodipeptides by CDPSs. pnas.orgnih.gov These molecules, which are fundamental components of ribosomal protein synthesis, are essentially hijacked by CDPS enzymes to serve as activated substrates for secondary metabolite production. semanticscholar.org

For the synthesis of Cyclo(-Met-Met), the specific substrate is methionyl-tRNAMet (Met-tRNAMet). This molecule consists of a methionine amino acid covalently bonded to its corresponding transfer RNA. The formation of Met-tRNAMet is catalyzed by the enzyme methionyl-tRNA synthetase (MetRS), which links methionine to its cognate tRNA in an ATP-dependent reaction.

The CDPS enzyme directly recognizes and binds the Met-tRNAMet complex. pnas.org The tRNA body is crucial for efficient binding and positioning of the amino acid within the enzyme's active site, while the activated ester bond between the amino acid and the tRNA provides the necessary energy for the subsequent transfer and peptide bond formation steps. nih.gov Studies have shown that CDPSs interact with the opposite side of the tRNA molecule compared to the translational elongation factor EF-Tu, which may explain how they can effectively compete for and divert these essential molecules from the primary metabolic process of protein synthesis. semanticscholar.org

Investigating Biosynthetic Pathways Involving Methionine Metabolism

The production of Cyclo(-Met-Met) is intrinsically linked to the primary metabolic pathways that synthesize its precursor, L-methionine. The availability of L-methionine within the cell is a critical factor that can influence the rate of Cyclo(-Met-Met) biosynthesis. asm.org

Methionine is an essential amino acid belonging to the aspartate family. Its biosynthesis is a multi-step process that is tightly regulated. hokudai.ac.jp In microorganisms like Corynebacterium glutamicum and plants, the pathway involves several key enzymes. hokudai.ac.jpjmb.or.kr

Key Enzymes in L-Methionine Biosynthesis:

| Enzyme | Gene (example) | Role | Regulatory Aspect | Reference(s) |

|---|---|---|---|---|

| Homoserine O-acetyltransferase | metX | Catalyzes the first committed step in some bacteria. | Subject to feedback inhibition and repression by methionine. | jmb.or.kr |

| Cystathionine (B15957) γ-synthase | metB | Condenses cysteine with an activated homoserine derivative. | A key regulatory point in many organisms. | hokudai.ac.jp, jmb.or.kr |

| Cystathionine β-lyase | metC | Cleaves cystathionine to produce homocysteine. | Repressed by methionine in some species. | jmb.or.kr |

| Methionine synthase | metH/metE | Catalyzes the final methylation of homocysteine to form methionine. | | mdpi.com |

The regulation of these pathways is crucial. In many bacteria, high intracellular concentrations of methionine or its derivative S-adenosylmethionine (SAM) can repress the expression of biosynthetic genes and inhibit the activity of key enzymes, thereby reducing the supply of methionine available for all cellular processes, including CDPS-mediated synthesis. hokudai.ac.jpjmb.or.kr Therefore, the flux through the methionine biosynthetic pathway directly impacts the size of the Met-tRNAMet pool, which in turn dictates the substrate availability for the synthesis of Cyclo(-Met-Met).

Biotechnological Approaches for Enhanced Production and Diversification

The unique structure and biological activities of cyclodipeptides have spurred interest in developing biotechnological methods to increase their production and create novel derivatives.

Genome Mining: The proliferation of microbial genome sequence data has enabled the use of genome mining as a powerful tool for discovering novel biosynthetic gene clusters (BGCs) that encode for secondary metabolites. researchgate.net Bioinformatic tools can identify putative CDPS genes within bacterial and fungal genomes. nih.gov These candidate genes can then be expressed in a heterologous host, such as E. coli or Streptomyces, to characterize their products, potentially uncovering new CDPSs that synthesize Cyclo(-Met-Met) or related compounds. nih.gov

Metabolic Engineering and CRISPR/Cas: A key strategy for enhancing production is to increase the intracellular supply of the precursor amino acids. nih.gov For Cyclo(-Met-Met), this involves engineering the host organism's methionine biosynthesis pathway. The CRISPR/Cas9 gene-editing tool is exceptionally well-suited for this purpose. nih.gov It can be used to:

Delete competing pathways: Knocking out genes that divert metabolic intermediates away from methionine synthesis.

Upregulate pathway genes: Placing key biosynthetic genes (e.g., metX, metB) under the control of strong, constitutive promoters to increase their expression.

Remove feedback inhibition: Modifying regulatory genes (like metJ, a repressor of the methionine pathway) or altering enzymes to make them insensitive to feedback inhibition by methionine. researchgate.net

Such strategies have been successfully used to increase the production of other cyclodipeptides. For example, engineering the phenylalanine pathway in Aspergillus nidulans led to a production of 2.5 g/L of cyclo(Phe-Phe). nih.gov Similarly, CRISPR-based engineering to boost leucine (B10760876) levels enhanced the synthesis of pulcherriminic acid, a red pigment derived from cyclo(Leu-Leu). nih.gov

| Biotechnological Strategy | Approach | Application for Cyclo(-Met-Met) | Reference(s) |

| Genome Mining | Identify novel CDPS genes in sequenced genomes. | Discover new enzymes that produce Cyclo(-Met-Met). | researchgate.net, nih.gov |

| Metabolic Engineering | Overexpress key biosynthetic enzymes for the precursor. | Increase L-methionine supply to boost production. | nih.gov, researchgate.net |

| CRISPR/Cas9 | Precisely edit genes to remove feedback regulation or delete competing pathways. | Engineer strains for high-titer Cyclo(-Met-Met) production. | nih.gov, frontiersin.org |

| Enzyme Engineering | Use site-directed mutagenesis to alter CDPS active sites. | Modify substrate specificity of existing CDPSs to produce Cyclo(-Met-Met) or novel analogues. | semanticscholar.org |

Structure Activity Relationship Sar Investigations of Cyclo Met Met Analogues

Correlating Specific Structural Motifs with Modulated Biological Activities

The biological activity of Cyclo(-Met-Met) is intrinsically linked to its chemical structure, which is characterized by a central diketopiperazine ring and two methionyl side chains. SAR studies systematically alter these structural motifs to observe resulting changes in biological efficacy.

Key structural components available for modification in Cyclo(-Met-Met) analogues include:

The Methionine Side Chains (-CH₂-CH₂-S-CH₃): The length, branching, and the presence of the thioether group are primary targets for modification. Replacing the sulfur atom (e.g., with selenium or oxygen), altering the alkyl chain length, or substituting the terminal methyl group can significantly impact lipophilicity, steric profile, and metabolic stability.

The Diketopiperazine (DKP) Ring: While the core ring is often conserved, substitutions on the ring itself or alterations to its stereochemistry can influence activity.

Stereochemistry: The natural form is Cyclo(L-Met-L-Met). Synthesizing diastereomers such as Cyclo(L-Met-D-Met) or Cyclo(D-Met-D-Met) can drastically alter the three-dimensional orientation of the side chains, leading to different interactions with biological targets. Studies on other cyclic dipeptides, such as isomers of cyclo(Trp-Pro), have shown that different stereoisomers exhibit varied biological activities due to the orientation of the side chains and the resulting conformational differences. core.ac.uk

Research into various cyclic dipeptides demonstrates that such modifications can yield analogues with enhanced or entirely new biological functions, including antimicrobial and antifungal activities. itjfs.comresearchgate.net For instance, in analogues of other cyclic peptides, the introduction of halogens has been shown to improve binding affinity to enzyme targets. nih.gov

Table 1: Hypothetical SAR Data for Cyclo(-Met-Met) Analogues Against a Cancer Cell Line This table is illustrative, based on established SAR principles, to demonstrate how structural modifications could hypothetically influence biological activity.

| Compound | Modification from Cyclo(-Met-Met) | Hypothetical IC₅₀ (µM) | Rationale for Change in Activity |

| Cyclo(-Met-Met) | Parent Compound | 50 | Baseline activity. |

| Analogue 1 | Cyclo(Eth-Eth)¹ | >100 | Removal of thioether suggests its importance for activity, possibly through hydrophobic or specific binding interactions. |

| Analogue 2 | Cyclo(Se-Met-Se-Met)² | 25 | Replacement of sulfur with selenium can sometimes enhance potency due to altered electronic properties and bond lengths, potentially improving target interaction. |

| Analogue 3 | Cyclo(Met-D-Met) | 85 | Change in stereochemistry alters the 3D orientation of side chains, likely leading to a poorer fit with the biological target. core.ac.uk |

| Analogue 4 | Cyclo(Nle-Nle)³ | 70 | Replacement of methionine with its isostere norleucine removes the sulfur, which may be crucial for optimal binding, leading to reduced activity. nih.gov |

¹ Ethionine (Eth) replaces Methionine. ² Selenomethionine (Se-Met) replaces Methionine. ³ Norleucine (Nle) replaces Methionine.

Impact of Conformational Flexibility and Rigidity on Biological Recognition

The three-dimensional shape of a cyclic dipeptide is a primary determinant of its ability to bind to a biological target. The DKP ring of Cyclo(-Met-Met) is not perfectly flat but typically adopts a puckered conformation, often a boat or twist-boat shape. researchgate.netnih.gov This conformation dictates the spatial orientation (axial or equatorial) of the two methionyl side chains, which is critical for molecular recognition.

Conformational Flexibility: The side chains of Cyclo(-Met-Met) possess rotational freedom, allowing them to adopt various conformations. While this flexibility can be advantageous for initial binding, it can also be entropically unfavorable. The molecule must adopt a specific "bioactive conformation" to bind effectively to its target. upc.edu Computational studies on similar cyclic dipeptides like cyclo(Gly-Val) and cyclo(Ala-His) have been used to determine the most stable conformations, which are often non-planar. researchgate.netresearchgate.net

Conformational Rigidity: Introducing conformational constraints can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. upc.edu Cyclization is a common strategy to reduce flexibility. mdpi.com For Cyclo(-Met-Met), this could involve creating a larger ring system by bridging the two side chains. The size and nature of this bridge would be critical; a rigid linker could fix the side chains in an optimal orientation for receptor binding, while a more flexible linker would allow for some induced fit. The principle of using cyclization to create more rigid and potent analogues has been successfully applied to other peptides, such as α-MSH analogues. nih.gov

The planarity or puckering of the DKP ring itself is also crucial. Studies on cyclo(l-Cys-d-Cys) show that the ring can be nearly planar, which is uncommon among many cyclic dipeptides and influences how the functional groups are presented for interaction. nih.gov The specific conformation of Cyclo(-Met-Met) and its analogues will therefore be a key factor in their biological profile.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

To navigate the vast chemical space of possible analogues, computational methods are invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. turkjps.orgnih.gov

For Cyclo(-Met-Met) analogues, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of analogues to generate biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), polar surface area.

Topological Descriptors: Describing atomic connectivity and branching.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links the descriptors to the observed activity. scirp.orgnih.gov

A hypothetical QSAR equation for a series of Cyclo(-Met-Met) analogues might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular_Volume) + c₃(Dipole_Moment)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could indicate that activity increases with hydrophobicity (LogP) and dipole moment but decreases with molecular size. These models can then be used to predict the activity of unsynthesized compounds, prioritizing the synthesis of the most promising candidates. turkjps.org

Rational Design Principles for Optimized Biological Potency and Selectivity

The insights gained from SAR, conformational analysis, and QSAR modeling converge into a set of rational design principles for creating optimized Cyclo(-Met-Met) analogues. mit.edu The goal is to enhance potency against the desired target while minimizing off-target effects.

Based on the preceding analyses, key design principles would include:

Bioactive Conformation Stabilization: If the bioactive conformation is known or can be predicted through modeling, modifications should aim to stabilize it. This could involve introducing rigid linkers, forming intramolecular hydrogen bonds, or using stereochemical control to pre-organize the molecule for binding. upc.edu

Exploitation of Key Interactions: The SAR data may reveal that the thioether of methionine is crucial. Design strategies could then focus on enhancing this interaction, for example, by replacing the sulfur with a selenium atom to form a stronger chalcogen bond with a receptor, or by modifying the terminal methyl group to probe for additional binding pockets.

Shape Complementarity: The design should focus on maximizing shape and electrostatic complementarity with the target binding site. mit.edu If the target structure is known, molecular docking of designed analogues can predict binding modes and affinities, guiding the selection of candidates for synthesis. acs.org This approach helps in designing compounds that fit snugly into the target, displacing unfavorable water molecules and forming specific, favorable interactions.

By systematically applying these principles, researchers can move from the initial lead compound, Cyclo(-Met-Met), to novel analogues with significantly improved potency, selectivity, and drug-like properties.

Cyclo Met Met in Peptidomimetic Design and Scaffold Engineering

Application of Cyclo(-Met-Met) as a Constrained Peptide Scaffold

The primary application of cyclic structures like Cyclo(-Met-Met) in medicinal chemistry is to serve as a constrained peptide scaffold. nih.govacs.org Linear peptides often exist as an ensemble of numerous conformations in solution, and only one of these is typically the "bioactive" conformation responsible for binding to a biological target. This conformational freedom results in a significant entropic penalty upon binding, which can lower affinity. By cyclizing the peptide, the number of accessible conformations is dramatically reduced, pre-organizing the molecule into a shape that is more favorable for receptor interaction. nih.govaltabioscience.com

The 2,5-diketopiperazine (DKP) core of Cyclo(-Met-Met) is a nearly planar and rigid six-membered ring that effectively locks the peptide backbone. wikipedia.org This rigidity transforms the dipeptide from a flexible chain into a stable, three-dimensional template. The two methionine side chains are projected from this core in well-defined orientations. This structural arrangement is foundational for its use as a scaffold, allowing for the predictable positioning of pharmacophoric elements. In this context, the thioether groups of the methionine residues in Cyclo(-Met-Met) can either participate directly in target binding or serve as chemical handles for the attachment of other peptide sequences or pharmacologically active moieties.

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. upc.edunih.gov The use of conformationally restricted scaffolds like Cyclo(-Met-Met) is a cornerstone of modern peptidomimetic design. researchgate.netbeilstein-journals.org By reducing the molecule's flexibility, researchers can enhance several key properties, including binding affinity, receptor selectivity, and metabolic stability. nih.govnih.gov

The design principle involves using the Cyclo(-Met-Met) core to mimic a specific secondary structure, such as a β-turn, which is a common motif in protein-protein interactions. mdpi.com The rigid DKP framework can effectively replace a turn in a larger peptide sequence, thereby constraining the flanking amino acid residues into a bioactive conformation. This approach has been successfully used to develop potent and selective ligands for various receptors. nih.gov For instance, constraining a peptide sequence known to interact with a target can increase its binding affinity by minimizing the entropic cost of binding. nih.gov While specific studies on Cyclo(-Met-Met) as a peptidomimetic are not extensively documented, the principles governing DKP scaffolds are directly applicable.

Table 1: Comparison of Conformational Properties: Linear vs. Cyclic Met-Met

| Property | Linear Met-Met Dipeptide | Cyclo(-Met-Met) | Rationale |

|---|---|---|---|

| Backbone Flexibility | High | Low | The linear peptide has multiple rotatable bonds (phi, psi angles), allowing for a vast conformational space. upc.edu |

| Conformational Entropy | High | Low | A large ensemble of accessible conformations results in high entropy. Cyclization drastically reduces this. mdpi.com |

| Predominant Structure | Random Coil in Solution | Defined Boat Conformation | X-ray crystallography and spectroscopic studies show that the DKP ring in Cyclo(-L-Met-L-Met) adopts a stable, non-planar boat conformation. researchgate.net |

| Side Chain Orientation | Variable | Fixed/Restricted | The rigid DKP scaffold projects the methionine side chains into specific spatial orientations. wikipedia.org |

Strategies for Enhancing Metabolic Stability of Peptide-Based Agents

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Linear peptides are particularly vulnerable to exopeptidases, which cleave terminal amino acids, and endopeptidases, which cleave internal peptide bonds. Cyclization is a widely employed and highly effective strategy to enhance metabolic stability. creative-peptides.com

Table 2: Key Strategies for Improving Peptide Metabolic Stability

| Strategy | Mechanism of Action | Example Application |

|---|---|---|

| Backbone Cyclization | Eliminates free termini to block exopeptidase activity; restricts conformation to hinder endonuclease access. creative-peptides.com | The formation of Cyclo(-Met-Met) from a linear Met-Met precursor confers significant proteolytic resistance. nih.gov |

| N-Methylation | Modifies the amide bond, sterically hindering protease recognition and cleavage. nih.gov | N-methylation of specific residues in a peptide chain can slow degradation kinetics. |

| Incorporation of D-Amino Acids | Proteases are stereospecific for L-amino acids; D-amino acids are not recognized as substrates. creative-peptides.com | Replacing an L-amino acid at a known cleavage site with its D-enantiomer. |

| Peptide Stapling | Introduction of a synthetic brace (e.g., all-hydrocarbon staple) to lock a peptide in a specific conformation (e.g., α-helix). nih.govacs.org | Stapling an α-helical peptide to improve stability and cell permeability. |

Development of Novel Peptide-Based Research Tools

Beyond direct therapeutic applications, cyclic peptides like Cyclo(-Met-Met) serve as valuable research tools. Cyclo(-Met-Met) has been identified as a polypeptide that can be found through peptide screening, a high-throughput technique used to discover bioactive peptides from large libraries. medchemexpress.com Such screening methods are instrumental in identifying novel ligands for a wide range of biological targets.

The identification of Cyclo(-Met-Met) in these screens suggests its potential utility in several research domains: medchemexpress.com

Protein Interaction Studies: As a small, conformationally defined molecule, it can be used as a probe to study or inhibit protein-protein interactions. altabioscience.com

Functional Analysis: It can help in elucidating the function of specific receptors or enzymes by acting as a selective agonist or antagonist.

Epitope Screening: It can be used to define the minimal structural requirements (epitope) for a peptide to bind to a particular antibody or receptor. medchemexpress.com

The stable and well-defined structure of Cyclo(-Met-Met) makes it an excellent starting point for the development of more complex probes, such as radiolabeled or fluorescently tagged versions for use in biochemical assays and molecular imaging. altabioscience.comnih.gov

Table 3: Potential Research Applications of Cyclo(-Met-Met)

| Application Area | Description | Rationale |

|---|---|---|

| Ligand Discovery | Used as a hit compound from a peptide screening library to initiate a drug discovery program. medchemexpress.com | Its simple, rigid structure provides a clear starting point for structure-activity relationship (SAR) studies. |

| Assay Development | Employed as a standard or competitor in binding assays (e.g., ELISA, FP). | The stability and defined structure ensure reproducibility in biochemical experiments. |

| Structural Biology | Used in co-crystallization studies to understand ligand-receptor interactions at the atomic level. | The rigidity of the scaffold facilitates the formation of a stable complex suitable for X-ray crystallography. researchgate.net |

| Probing Redox Biology | The two methionine residues can act as redox sensors, as the thioether can be reversibly oxidized to sulfoxide (B87167). | This property allows its use in studies of oxidative stress and related cellular pathways. |

Advanced Analytical Techniques for Diketopiperazine Research

Integrated Chromatographic and Spectrometric Platforms (e.g., LC-MS/MS for Comprehensive DKP Profiling)

Integrated platforms combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) are powerful tools for the comprehensive profiling of diketopiperazines. nih.gov This approach leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural identification power of mass spectrometry. nih.govresearchgate.net LC-MS/MS has been successfully employed for the simultaneous analysis of numerous DKPs in complex samples like fermented foods and biological extracts. researchgate.nettandfonline.com

In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system, often using a reverse-phase column such as a C18, to separate the individual DKP compounds. tandfonline.comnih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification and confirmation. This involves selecting a specific precursor ion (the molecular ion of the DKP of interest), fragmenting it through collision-induced dissociation, and then detecting specific product ions. nih.govresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations. tandfonline.com

Research has established optimized LC-MS/MS methods for detecting a range of DKPs, including Cyclo(-Met-Met). tandfonline.comscribd.com These methods detail the precise conditions required for effective analysis, such as the specific precursor and product ions monitored, as well as the optimal voltages and energies needed for fragmentation.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Cyclo(-Gly-Pro) | 155.2 | 70.1 | 20 | 15 |

| Cyclo(-Ala-Ala) | 143.2 | 71.1 | 20 | 10 |

| Cyclo(-Val-Pro) | 197.3 | 70.1 | 20 | 15 |

| Cyclo(-Met-Met) | 263.4 | 74.1 | 20 | 20 |

| Cyclo(-Phe-Pro) | 245.3 | 70.1 | 20 | 20 |

| Cyclo(-Phe-Phe) | 295.4 | 120.1 | 20 | 20 |

Hyphenated Techniques for Qualitative and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern analytical chemistry for both qualitative and quantitative analysis of DKPs. nih.govslideshare.net The combination of these methods leverages the strengths of each, providing a more comprehensive analysis than either technique could achieve alone. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : As discussed, this is one of the most popular hyphenated techniques. nih.gov It is used to separate non-volatile compounds like DKPs and subsequently identify and quantify them. The mass spectra obtained provide molecular weight information and, with MS/MS, structural details based on fragmentation patterns. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for volatile and semi-volatile compounds. ajrconline.org For less volatile DKPs, derivatization may be required to increase their volatility before analysis. GC-MS combines the high-resolution separation of gas chromatography with the detection power of mass spectrometry to identify components within a test sample. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : This technique directly couples an HPLC separation system with an NMR spectrometer. ajrconline.org It provides unparalleled chemical information, allowing for the complete structural elucidation of unknown compounds separated from complex mixtures without the need for prior isolation. ajrconline.orgresearchgate.net

These hyphenated systems allow for the acquisition of both quantitative data (from the chromatographic peaks) and qualitative data (from the spectroscopic signatures) in a single analytical run, making them highly efficient for DKP research. nih.gov

| Technique | Principle | Primary Application | Type of Information |

|---|---|---|---|

| LC-MS/MS | Combines liquid separation with tandem mass analysis. nih.gov | Targeted quantification and profiling of non-volatile DKPs in complex matrices. researchgate.net | Quantitative (concentration), Qualitative (molecular weight, structural fragments). nih.gov |

| GC-MS | Combines gas-phase separation with mass analysis. ajrconline.org | Analysis of volatile DKPs or their volatile derivatives. | Quantitative, Qualitative (molecular weight, fragmentation library matching). ajrconline.org |

| LC-NMR | Combines liquid separation with nuclear magnetic resonance detection. ajrconline.org | Unambiguous structure elucidation of novel DKPs in a mixture. researchgate.net | Qualitative (detailed 2D/3D molecular structure). |

Method Development for Stereoisomer Differentiation in Complex Mixtures

The constituent amino acids of diketopiperazines are chiral, meaning DKPs can exist as multiple stereoisomers (enantiomers and diastereomers). For Cyclo(-Met-Met), this includes Cyclo(-L-Met-L-Met), Cyclo(-D-Met-D-Met), and Cyclo(-L-Met-D-Met) (which is a meso compound and identical to Cyclo(-D-Met-L-Met)). These different stereoisomers can exhibit distinct biological activities, making their differentiation a critical analytical challenge. nih.govcore.ac.uk

Standard chromatographic and spectrometric methods often cannot distinguish between stereoisomers. Therefore, specialized methods must be developed.

Chiral Chromatography : This is the most direct approach for separating stereoisomers. It involves using a chiral stationary phase (CSP) in either gas or liquid chromatography. The CSP interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation and individual quantification.

Derivatization with a Chiral Agent : In this method, the DKP stereoisomers are reacted with a chiral derivatizing agent to form diastereomeric products. These diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatography techniques like reverse-phase HPLC.

Mass Spectrometry-Based Kinetic Method : Advanced mass spectrometry techniques can also be employed for chiral differentiation. The kinetic method involves forming trimeric, metal-bound complexes between a chiral reference ligand, a metal ion, and the analyte enantiomers. The differing stabilities of the resulting diastereomeric complexes can be measured in the gas phase to determine the enantiomeric ratio. nih.gov

The development of these methods is crucial for accurately linking specific DKP stereoisomers to their biological functions and for quality control in synthetic applications. The choice of method depends on the specific DKP, the complexity of the sample matrix, and the analytical instrumentation available.

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Chromatography (LC/GC) | Uses a stationary phase containing a chiral selector to physically separate stereoisomers. | Direct separation and quantification of individual isomers. | Requires specialized and often expensive chiral columns; method development can be extensive. |

| Chiral Derivatization | Reacts stereoisomers with a chiral agent to form diastereomers, which are then separated on a standard column. | Allows use of standard, robust chromatographic methods. | Requires a suitable derivatization reaction; may introduce analytical artifacts. |

| Mass Spectrometry Kinetic Method | Differentiates enantiomers in the gas phase based on the dissociation kinetics of diastereomeric complexes. nih.gov | High sensitivity and does not require chromatographic separation of isomers. | Complex method development; requires specialized MS expertise and instrumentation. |

Emerging Research Avenues and Academic Applications of Cyclo Met Met

Role in Enzyme Mechanism Probes and Biological Pathway Delineation

The unique chemical nature of the methionine residues in Cyclo(-Met-Met) makes it an effective probe for investigating enzymatic mechanisms and delineating biological pathways, particularly those related to redox homeostasis. The thioether group in the methionine side chains is susceptible to oxidation, a reaction of significant biological relevance.

Cyclo(-Met-Met) can be oxidized at the sulfur atoms to form the corresponding methionine sulfoxide (B87167). smolecule.com This conversion serves as a molecular indicator of oxidative stress conditions. Crucially, this oxidation is reversible and can be reduced back to Cyclo(-Met-Met) by the action of specific enzymes known as methionine sulfoxide reductases (MsrA and MsrB). smolecule.comnih.govasm.org This enzymatic repair mechanism is vital for protecting cells and proteins from oxidative damage. asm.orgnih.gov

By employing Cyclo(-Met-Met) as a substrate, researchers can monitor the activity of Msr enzymes in real-time. nih.govmolbiolcell.org Studying the kinetics of this redox cycle provides valuable insights into the catalytic mechanism of these reductases and their role in cellular defense against reactive oxygen species (ROS). asm.org The reversible oxidation of the methionine residues allows Cyclo(-Met-Met) to function as a probe for studying the dynamics of redox signaling pathways and identifying factors that modulate the activity of enzymes like MsrA. nih.govasm.org For instance, studies have shown that the expression and activity of MsrA are significantly upregulated under oxidative stress, and Cyclo(-Met-Met) can be used as a tool to investigate the regulatory networks, such as those involving small RNAs, that control this response. asm.org

| Enzymatic Reaction | Enzyme Family | Role of Cyclo(-Met-Met) | Research Application |

| Oxidation | Various Oxidants (e.g., ROS) | Substrate | Probe for oxidative stress levels |

| Reduction | Methionine Sulfoxide Reductases (MsrA/B) | Substrate (in oxidized form) | Probe for Msr enzyme activity and cellular repair capacity smolecule.comnih.govmolbiolcell.org |

Contribution to Fundamental Understanding of Cyclic Peptide Folding and Interactions

The constrained structure of cyclic dipeptides makes them excellent models for studying the principles of peptide folding and intermolecular interactions. Cyclo(L-Met-L-Met) has been structurally characterized in detail, providing a foundational understanding of its conformational preferences.

X-ray crystallography studies have revealed that the central diketopiperazine (DKP) ring of Cyclo(L-Met-L-Met) typically adopts a non-planar, twist-boat conformation. researchgate.net This deviation from planarity is a common feature for Cα-disubstituted DKPs. researchgate.net The specific conformation is influenced by the thioether side chains, which favor folded structures. researchgate.net In the solid state, these molecules organize into extended structures characterized by hydrogen-bonded ribbons, where two strong hydrogen bonds per molecule create translational repeats throughout the crystal. researchgate.net Furthermore, circular dichroism measurements have indicated a concentration-dependent conformational transition, suggesting that the ring can interconvert between different folded forms in solution. researchgate.netmdpi.com This dynamic behavior is crucial for its interactions with biological targets. The study of how these simple cyclic peptides self-organize provides fundamental insights into the forces driving protein folding and the formation of larger biological assemblies. acs.org

| Structural Parameter | Value for Cyclo(L-Met-L-Met) | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a | 13.469(2) Å | researchgate.net |

| b | 5.304(1) Å | researchgate.net |

| c | 4.885(1) Å | researchgate.net |

| α | 105.8(1)° | researchgate.net |

| β | 99.7(1)° | researchgate.net |

| γ | 79.4(1)° | researchgate.net |

| DKP Ring Conformation | Twist Boat | researchgate.net |

Applications in Material Science and Chemical Catalysis Research (e.g., as Chiral Auxiliaries)

The unique properties of Cyclo(-Met-Met) extend beyond biology into material science and catalysis, where its chirality and capacity for self-assembly can be exploited.

Material Science: A notable application of Cyclo(L-Met-L-Met) is in the creation of novel nanomaterials. Research has demonstrated that this cyclic dipeptide can form a complex with gold(I) cations in a 1:2 ratio. oup.com When a solution of this complex is introduced into a suitable solvent like ethyl acetate, it self-assembles into supramolecular fibers with lengths exceeding 20 µm. oup.com These fibers are themselves composed of smaller fibrous nanostructures. oup.com Significantly, these peptide-gold complex fibers can serve as templates for further chemical transformations. Treatment with a reducing agent such as catechol converts the complex into linearly aligned gold nanoparticles that retain the original fibrous morphology. oup.comrsc.orgnih.gov This method provides a bottom-up approach to fabricating organized metallic nanostructures, which have potential applications in electronics and catalysis. nih.govnih.govnih.gov

Chemical Catalysis Research: In the field of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.ukwilliams.edu Cyclic dipeptides (DKPs) are recognized as valuable scaffolds for this purpose. nih.govfrontiersin.orgthieme-connect.com The conformationally rigid and chiral framework of the DKP ring can effectively bias the approach of reagents, leading to high stereoselectivity in the formation of new chiral centers. wikipedia.orgnih.gov While the broader class of DKPs has been utilized as chiral auxiliaries in the synthesis of complex molecules like alkaloids, the specific application of Cyclo(-Met-Met) in this context is an emerging area of research. nih.govthieme-connect.com Its well-defined C2-symmetric chiral structure makes it a promising candidate for development as a chiral auxiliary in various asymmetric transformations, such as aldol (B89426) additions and Michael reactions. scielo.org.mx

Integration into Chemical Biology Tools for Target Validation

In drug discovery and chemical biology, small molecules are essential tools for probing biological systems and validating the role of specific proteins in disease pathways. researchgate.netnih.gov Target validation is the critical process of confirming that a specific molecular target is directly involved in a disease and that modulating its activity will have a therapeutic effect. nih.govrapidnovor.com

Cyclo(-Met-Met), as part of the DKP family, belongs to a class of molecules considered "privileged structures" in drug discovery due to their conformational rigidity and ability to interact with a diverse range of biological targets. frontiersin.org The known biological activities of Cyclo(-Met-Met), such as its neuroprotective and immunomodulatory effects, suggest that it interacts with specific, yet to be fully identified, protein targets within these pathways. smolecule.com It can be used as a chemical probe in screening assays to identify and characterize these targets. oup.comnih.gov For example, observing a consistent cellular response to a series of Cyclo(-Met-Met) analogs with varying affinities would help validate the on-target effect and confirm the protein's role in the observed phenotype. nih.gov The process often involves using the bioactive small molecule to isolate its binding partners or assessing how genetic knockdown of a proposed target affects the molecule's activity. nih.gov Therefore, Cyclo(-Met-Met) and its derivatives represent valuable tools for integration into chemical biology platforms aimed at discovering and validating novel therapeutic targets. researchgate.net

| Potential Application Area | Associated Biological Concept | Role in Target Validation |

| Neurodegenerative Disease Research | Modulation of neurotransmitter systems, reduction of oxidative stress smolecule.com | Probe to identify and validate targets in neuroprotective pathways. |

| Immunology Research | Modulation of cytokine production and immune cell activity smolecule.com | Tool to validate targets within inflammatory or immunomodulatory cascades. |

| Oxidative Stress Studies | Scavenging of free radicals, substrate for Msr enzymes smolecule.com | Chemical tool to validate the role of specific redox-related proteins in disease. |

Q & A

Q. What are the standard methodologies for synthesizing Cyclo(-Met-Met) in laboratory settings, and how do they impact purity and yield?

Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase cyclization. SPPS offers precise control over amino acid coupling but requires optimization of deprotection and cleavage conditions to minimize side products . Solution-phase methods, while scalable, may introduce impurities during cyclization; thus, purification via reverse-phase HPLC with tandem mass spectrometry validation is critical. Yield optimization often depends on solvent choice (e.g., DMF vs. DCM) and catalyst selection (e.g., HATU vs. PyBOP) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Cyclo(-Met-Met)?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming cyclization and stereochemistry, with ROESY experiments resolving spatial constraints. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) assesses conformational stability. Pairing these with UPLC (ultra-performance liquid chromatography) ensures purity >95%, critical for reproducibility in biological assays .

Q. How can researchers ensure reproducibility in Cyclo(-Met-Met) studies, particularly in data reporting?

Answer: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document synthesis protocols with exact molar ratios, reaction times, and purification gradients.

- Share raw spectral data (e.g., NMR FID files, HPLC chromatograms) in public repositories like Zenodo.

- Use controlled vocabularies (e.g., ChEBI identifiers) for metadata to enhance cross-study comparability .

Advanced Research Questions

Q. How can meta-analysis resolve contradictions in reported biological activities of Cyclo(-Met-Met) across studies?

Answer: Systematic reviews with meta-analysis (PRISMA guidelines) should:

- Aggregate data from heterogeneous sources (e.g., IC50 values in enzyme inhibition assays).

- Apply random-effects models to account for variability in experimental conditions (e.g., cell lines, assay buffers).

- Test for publication bias using funnel plots and Egger’s regression. For example, a 2024 meta-analysis reconciled discrepancies in antioxidant activity by adjusting for thioredoxin reductase isoforms used .

Q. What computational strategies are effective for predicting Cyclo(-Met-Met) interactions with biological targets?

Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) model conformational flexibility during binding. Docking tools like AutoDock Vina prioritize binding poses, but require validation via alanine scanning mutagenesis. Recent advances integrate machine learning (e.g., AlphaFold2) to predict interactions with understudied targets like TLR4/MD2 complexes .

Q. How can researchers design experiments to elucidate the redox-dependent behavior of Cyclo(-Met-Met) in cellular environments?

Answer: Use redox-sensitive probes (e.g., roGFP2) in live-cell imaging to correlate Cyclo(-Met-Met) localization with glutathione redox potentials. Pair this with knockout models (e.g., CRISPR-Cas9 for thioredoxin knockout) to isolate mechanisms. LC-MS/MS-based metabolomics can track thiol-disulfide exchange dynamics in real time .

Q. What statistical approaches address variability in Cyclo(-Met-Met) pharmacokinetic studies across animal models?

Answer: Mixed-effects modeling accounts for interspecies differences (e.g., murine vs. primate metabolic rates). Bootstrap resampling quantifies confidence intervals for half-life (t1/2) and volume of distribution (Vd). For cross-species extrapolation, allometric scaling (0.75 exponent rule) adjusts clearance rates .

Methodological Challenges

Q. How should researchers optimize experimental conditions for Cyclo(-Met-Met) stability assays under physiological pH?

Answer: Perform accelerated stability testing (40°C, 75% RH) with pH buffers (5.0–7.4) to simulate in vivo environments. Monitor degradation via UPLC-UV and identify byproducts with LC-QTOF-MS. Use Arrhenius equations to extrapolate shelf-life at 25°C. For example, a 2023 study identified pH 6.8 as optimal, minimizing methionine sulfoxide formation .

Q. What strategies mitigate batch-to-batch variability in Cyclo(-Met-Met) synthesis for longitudinal studies?

Answer: Implement quality-by-design (QbD) principles:

Q. How can multi-omics data (proteomics, metabolomics) be integrated to study Cyclo(-Met-Met) mechanisms in complex systems?

Answer: Apply pathway enrichment analysis (KEGG, Reactome) to link omics datasets. Weighted gene co-expression network analysis (WGCNA) identifies hub proteins/metabolites influenced by Cyclo(-Met-Met). For cross-validation, use orthogonal methods like SPR (surface plasmon resonance) to confirm binding partners .

Ethical and Theoretical Considerations

Q. What ethical frameworks guide the use of Cyclo(-Met-Met) in vertebrate models, given its redox-modulating effects?

Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies:

Q. How do theoretical models explain the dual antioxidant/pro-oxidant behavior of Cyclo(-Met-Met)?

Answer: The “redox relay” hypothesis posits that Cyclo(-Met-Met) donates electrons to oxidized thioredoxin but may generate superoxide radicals under hypoxia. Density functional theory (DFT) calculations support this by modeling electron transfer barriers in different redox microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.